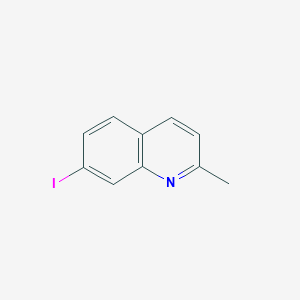
7-Iodo-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. For 7-Iodo-2-methylquinoline, 2-iodoaniline and acetaldehyde can be used as starting materials.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene. For this compound, 2-iodoaniline and glycerol can be used in the presence of sulfuric acid and nitrobenzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Friedländer or Skraup methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate in aqueous or acidic medium.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 7-substituted-2-methylquinoline derivatives.
Oxidation: Formation of 2-carboxyquinoline or 2-formylquinoline.
Reduction: Formation of 2-methyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
Chemistry:
Catalysis: 7-Iodo-2-methylquinoline can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some quinoline derivatives are being investigated for their anticancer properties, and this compound may serve as a lead compound for developing new anticancer drugs.
Medicine:
Drug Development: The compound can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
Material Science: this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Iodo-2-methylquinoline depends on its application. In antimicrobial activity, it may interfere with the synthesis of nucleic acids or proteins in microorganisms. In catalysis, it acts as a ligand that coordinates with metal centers, altering the electronic properties of the metal and facilitating various chemical transformations.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the iodine atom at the 7th position, resulting in different reactivity and applications.
7-Chloro-2-methylquinoline: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties and reactivity.
7-Bromo-2-methylquinoline: Contains a bromine atom at the 7th position, which affects its reactivity compared to the iodine derivative.
Uniqueness: 7-Iodo-2-methylquinoline is unique due to the presence of the iodine atom, which can participate in specific substitution reactions and enhance the compound’s reactivity in various chemical processes. The iodine atom also influences the compound’s electronic properties, making it suitable for specialized applications in catalysis and material science.
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
7-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 |
InChI Key |
VIGCKDDNUOSXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















